molecular formula C17H19NO B1337878 (2-Aminophenyl)-(4-tert-butylphenyl)methanone CAS No. 461694-82-6

(2-Aminophenyl)-(4-tert-butylphenyl)methanone

Cat. No.: B1337878
CAS No.: 461694-82-6
M. Wt: 253.34 g/mol
InChI Key: GQQPPSHWUMMVBN-UHFFFAOYSA-N
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Description

(2-Aminophenyl)-(4-tert-butylphenyl)methanone is an organic compound that features a methanone group flanked by a 2-amino-phenyl group and a 4-tert-butyl-phenyl group

Properties

IUPAC Name

(2-aminophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPPSHWUMMVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450557
Record name (2-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461694-82-6
Record name (2-Aminophenyl)(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-(4-tert-butylphenyl)methanone typically involves the reaction of 2-aminoacetophenone with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: (2-Aminophenyl)-(4-tert-butylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Aminophenyl)-(4-tert-butylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Thiazole-based compounds: Display significant pharmacological potential with antibacterial, antifungal, and anti-inflammatory activities.

    Quinazoline derivatives: Noteworthy for their diverse physiological significance and pharmacological activities.

Uniqueness: (2-Aminophenyl)-(4-tert-butylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

(2-Aminophenyl)-(4-tert-butylphenyl)methanone, also known by its CAS number 459126-03-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and pharmacokinetic properties.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and a tert-butyl group, which may influence its biological interactions. The structure can be represented as follows:

 2 Aminophenyl 4 tert butylphenyl methanone\text{ 2 Aminophenyl 4 tert butylphenyl methanone}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, particularly MCF-7 (breast cancer) cells. The compound exhibited an IC50 value of approximately 2.2 μM, indicating potent activity against this cell line .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-72.2
MDA-MB-2319.0
HeLa15.5

This activity is attributed to the compound’s ability to induce apoptosis in cancer cells, as evidenced by increased markers of early and late apoptosis in treated MCF-7 cells .

Anticholinesterase Activity

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. It was found to exhibit competitive inhibition with IC50 values indicating moderate potency against both enzymes .

Table 2: Inhibitory Activity Against Cholinesterases

EnzymeIC50 (µM)
AChE1.90
BChE0.084

Docking studies suggest that the compound binds to both the catalytic and peripheral sites of AChE, potentially blocking the aggregation of β-amyloid peptides, which is a hallmark of Alzheimer’s disease .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Inhibition : By inhibiting AChE and BChE, it may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, protecting neuronal cells from oxidative stress .

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable properties for this compound:

  • Blood-Brain Barrier Penetration : The structure suggests good permeability across the blood-brain barrier.
  • Intestinal Absorption : Predicted to have good absorption characteristics.
  • Cardiac Toxicity Risk : Medium risk based on computational models .

Case Studies

In a recent study focusing on hybrid compounds that include this compound as a scaffold, researchers reported enhanced neuroprotective effects and reduced oxidative damage in neuronal cultures exposed to stressors . These findings support the potential therapeutic applications of this compound in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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